Fmoc-beta-hophe(3-cn)-oh

Description

BenchChem offers high-quality Fmoc-beta-hophe(3-cn)-oh suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-beta-hophe(3-cn)-oh including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

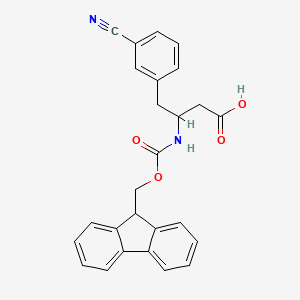

4-(3-cyanophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O4/c27-15-18-7-5-6-17(12-18)13-19(14-25(29)30)28-26(31)32-16-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,19,24H,13-14,16H2,(H,28,31)(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCMKWCSZEZUIQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C#N)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Introduction: A Novel Building Block for Advanced Peptide Therapeutics

An In-depth Technical Guide to the Chemical Properties and Applications of Fmoc-β-Homo-Phe(3-CN)-OH

In the landscape of modern drug discovery and materials science, the incorporation of non-canonical amino acids into peptide frameworks is a cornerstone of innovation. These unique building blocks offer a powerful toolkit to modulate the pharmacological and material properties of peptides, enhancing proteolytic stability, enforcing specific secondary structures, and introducing novel functionalities. This guide provides a comprehensive technical overview of Nα-(9-Fluorenylmethoxycarbonyl)-β-homo-(3-cyanophenyl)alanine, abbreviated as Fmoc-β-HoPhe(3-CN)-OH.

This compound is a sophisticated, Fmoc-protected unnatural β-amino acid. Its structure is characterized by three key features: the temporary Nα-Fmoc protecting group, essential for orthogonal solid-phase peptide synthesis (SPPS); a β-amino acid backbone, which introduces an additional carbon atom to confer resistance to enzymatic degradation; and a 3-cyanophenyl side chain. The cyano moiety is of particular interest as it can serve as a synthetic precursor to an amidine group, effectively acting as an arginine mimetic.[1] This guide will detail the physicochemical properties, applications, and field-proven protocols for the effective utilization of this compound by researchers, chemists, and drug development professionals.

Physicochemical and Handling Properties

The effective application of any synthetic building block begins with a thorough understanding of its fundamental properties and handling requirements. While specific experimental data for Fmoc-β-HoPhe(3-CN)-OH is not broadly published, we can extrapolate its core characteristics from closely related analogues such as Fmoc-β-HoPhe-OH[2][3] and Fmoc-Phe(3-CN)-OH.[1]

Core Data Summary

| Property | Value / Description | Rationale & Key Considerations |

| Chemical Name | (3S)-3-{[(9H-Fluoren-9-yl)methoxy]carbonylamino}-4-(3-cyanophenyl)butanoic acid | IUPAC nomenclature for the L-stereoisomer. |

| Synonyms | Fmoc-beta-homo-(3-cyano)phenylalanine, Fmoc-β-Hphe(3-CN)-OH | Common laboratory shorthand. |

| CAS Number | Not available. (Analogue: Fmoc-L-β-HoPhe-OH is 193954-28-8[4][5]) | Researchers should track this compound by its structure and name. |

| Molecular Formula | C₂₆H₂₂N₂O₄ | Derived from its chemical structure. |

| Molecular Weight | 426.47 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white powder.[6][7] | Typical appearance for purified Fmoc-amino acid derivatives. |

| Solubility | Soluble in DMF, DMSO, NMP; slightly soluble in DCM, Chloroform; poorly soluble in water.[3][8][9] | High polarity solvents are required for SPPS. Sonication may be required to achieve full dissolution in DMF.[9] |

| Storage | Long-term: -20°C in a tightly sealed container. Short-term: 2-8°C.[4][10][11] | The compound is hygroscopic and should be protected from moisture and light to prevent degradation.[11] |

Handling and Storage Protocols

Proper handling is critical to preserving the integrity and purity of Fmoc-protected amino acids.

-

Storage: For long-term viability, store the lyophilized powder at -20°C or lower in a desiccated environment.[10][11] For routine use over several weeks, storage at 2-8°C is acceptable.[12] Always allow the container to equilibrate to room temperature in a desiccator before opening to prevent condensation and moisture absorption, which can compromise the compound's stability.[10][11]

-

Weighing: Weigh the desired amount of powder quickly in a low-humidity environment and reseal the container promptly. Purging the container with an inert gas like argon or nitrogen before sealing can further extend its shelf life.[10]

-

Solutions: Do not store this reagent in solution for extended periods.[10] If a stock solution is required, it should be aliquoted and stored frozen at -20°C or -80°C for a maximum of one month.[6] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[10]

Structural Analysis and Synthesis Rationale

The unique trifecta of structural components in Fmoc-β-HoPhe(3-CN)-OH defines its function in peptide science.

Chemical Structure

Caption: Figure 1. Key structural motifs of Fmoc-β-HoPhe(3-CN)-OH.

-

The Fmoc Group (Nα-protection): The fluorenylmethyloxycarbonyl group is the lynchpin of the most common orthogonal SPPS strategy.[13] Its primary function is to reversibly mask the α-amino group of the amino acid. The key advantage of Fmoc is its lability to mild basic conditions (typically a 20% piperidine solution in DMF), which allows for its removal without cleaving the acid-labile side-chain protecting groups or the peptide-resin linker.[13][14] This orthogonality is fundamental to synthesizing complex peptides with high fidelity.[13]

-

The β-Amino Acid Backbone: The insertion of an additional methylene group between the carboxyl and amino functionalities distinguishes β-amino acids from their proteinogenic α-analogs. This seemingly minor change has profound implications, rendering the adjacent peptide bond highly resistant to degradation by common proteases. This "proteolytic shield" is a highly sought-after feature in therapeutic peptide design, extending in vivo half-life.

-

The 3-Cyanophenyl Side Chain: The cyano-substituted phenyl ring serves two primary purposes. Firstly, it introduces specific steric and electronic properties that can influence peptide folding and binding interactions. Secondly, and more significantly, the nitrile group (-C≡N) is a versatile chemical handle. It can be readily converted post-synthetically into a positively charged amidinium group (-C(=NH)NH₂) via Pinner reaction or similar methods. This transforms the residue into a non-natural analogue of arginine, allowing for the precise placement of a basic charge center within a peptide sequence, which is often critical for receptor interaction.[1]

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-β-HoPhe(3-CN)-OH is as a specialized building block in Fmoc-based SPPS.[14][15] The goal of SPPS is the stepwise assembly of a peptide chain while it is covalently anchored to an insoluble resin support.[15]

SPPS Workflow Overview

The incorporation of any Fmoc-amino acid follows a well-defined iterative cycle. The introduction of a non-natural residue like Fmoc-β-HoPhe(3-CN)-OH does not fundamentally alter this cycle but may require optimization, particularly at the coupling stage, due to potential steric hindrance.

Caption: Figure 2. Iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocol: Single Coupling Cycle

This protocol provides a robust, field-tested methodology for the incorporation of Fmoc-β-HoPhe(3-CN)-OH into a growing peptide chain on a solid support.

1. Materials & Reagents:

-

Peptide-resin with a free N-terminal amine.

-

Fmoc-β-HoPhe(3-CN)-OH.

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade.

-

Deprotection Solution: 20% (v/v) piperidine in DMF.

-

Coupling Reagents:

-

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU.

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

-

Washing Solvent: Dichloromethane (DCM).

-

Monitoring: Kaiser test kit.

2. Step-by-Step Methodology:

-

Step A: Resin Preparation

-

If starting a new synthesis, ensure the resin is properly swollen in DMF for at least 1 hour.[16]

-

For an ongoing synthesis, begin with the peptide-resin following the previous coupling and washing steps. The N-terminus will be Fmoc-protected.

-

-

Step B: Fmoc-Group Deprotection

-

Drain the solvent from the reaction vessel.

-

Add the 20% piperidine/DMF solution to the resin, ensuring all beads are fully submerged.

-

Agitate the mixture for 5-15 minutes at room temperature.[14] A second treatment of 10-15 minutes is often recommended to ensure complete deprotection.

-

Drain the deprotection solution.

-

Wash the resin thoroughly by adding DMF, agitating for 1 minute, and draining. Repeat this wash cycle 5-6 times to remove all traces of piperidine.[15]

-

-

Step C: Amino Acid Activation and Coupling Causality: Pre-activation of the amino acid's carboxyl group is necessary to form a highly reactive species that will readily form a peptide bond with the newly exposed N-terminal amine on the resin.[17] HATU is often preferred for sterically hindered or unusual amino acids due to its high efficiency and lower propensity for racemization.[18]

-

In a separate vessel, prepare the activation solution. For a 0.1 mmol scale synthesis, dissolve:

-

Fmoc-β-HoPhe(3-CN)-OH (3.0 eq., 0.3 mmol, ~128 mg)

-

HATU (2.9 eq., 0.29 mmol, ~110 mg)

-

-

Dissolve the solids in a minimal volume of DMF (approx. 2 mL).

-

Just before adding to the resin, add DIPEA (6.0 eq., 0.6 mmol, ~105 µL).[18] The solution may change color, indicating activation.

-

Immediately add the entire activated amino acid solution to the deprotected peptide-resin.[18]

-

Agitate the reaction vessel at room temperature for 1-2 hours. For a sterically demanding residue like a β-amino acid, extending the coupling time to 4 hours or performing a "double coupling" (repeating the coupling step) may be necessary to drive the reaction to completion.[15]

-

-

Step D: Washing and Monitoring

-

Drain the coupling solution from the reaction vessel.

-

Wash the resin thoroughly with DMF (3-5 times) followed by DCM (2-3 times) to remove excess reagents and byproducts.[18]

-

Perform a qualitative Kaiser test on a small sample of resin beads.[19]

-

Negative Result (beads remain colorless/yellow): Indicates the absence of free primary amines, signifying a successful coupling. Proceed to the deprotection step for the next amino acid in the sequence.

-

Positive Result (beads turn dark blue): Indicates incomplete coupling. A recoupling step (repeating Step C) is required.[19]

-

-

-

Step E: Final Cleavage and Deprotection

-

Once the entire peptide sequence is assembled, perform a final Fmoc deprotection.

-

Wash the resin extensively and dry it under vacuum.

-

Treat the resin with a cleavage cocktail, typically containing a high concentration of Trifluoroacetic acid (TFA) and scavengers (e.g., TFA/TIS/H₂O 95:2.5:2.5), to cleave the peptide from the resin and remove all side-chain protecting groups simultaneously.[13]

-

Precipitate the cleaved peptide in cold diethyl ether and purify using reverse-phase HPLC.[13]

-

Conclusion

Fmoc-β-HoPhe(3-CN)-OH represents a highly valuable and specialized tool for the advanced peptide chemist. Its unique combination of an enzymatically stable β-backbone and a synthetically versatile cyanophenyl side chain enables the design of peptidomimetics with enhanced therapeutic potential. The cyano group, in particular, offers a strategic pathway to install an arginine-like positive charge, crucial for mimicking or inhibiting biological protein-protein interactions. While its incorporation requires careful optimization of coupling conditions due to potential steric bulk, the protocols outlined in this guide provide a solid foundation for its successful application. By leveraging such innovative building blocks, researchers can continue to push the boundaries of peptide-based drug design, creating next-generation therapeutics with superior stability, potency, and specificity.

References

- BenchChem. (n.d.). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.

- AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ.

- BenchChem. (n.d.). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.

- Advanced ChemTech. (n.d.). Fmoc-Phe(3-CN)-OH.

- Aapptec Peptides. (n.d.). Fmoc-Phe(3-CN)-OH [205526-36-9].

- MedChemExpress. (n.d.). Fmoc-B-HoPhe-OH.

- Wuhan Institute of Biotechnology. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.

- Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

- BLD Pharm. (n.d.). 193954-28-8|Fmoc-B-HoPhe-OH.

- Digital CSIC. (2014). Solid-phase peptide synthesis.

- BenchChem. (n.d.). Application Notes and Protocols for Fmoc-Phe(3-Cl)-OH Coupling in Peptide Synthesis.

- Chemsrc. (2025). Fmoc-L-beta-homophenylalanine | CAS#:193954-28-8.

- Chem-Impex. (n.d.). Fmoc-D-β-homophenylalanine.

- ChemicalBook. (2025). Fmoc-L-beta-homophenylalanine | 193954-28-8.

- Bachem. (n.d.). Handling and Storage Guidelines for Peptides.

- CymitQuimica. (n.d.). CAS 132684-59-4: fmoc-L-homophenylalanine.

- BenchChem. (n.d.). Navigating the Solubility of Fmoc-His(Fmoc)-OH: An In-depth Technical Guide.

- Reddit. (2021). How stable are Fmoc amino acids at room temp?.

- PubChem. (n.d.). (3S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid.

- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.

Sources

- 1. peptide.com [peptide.com]

- 2. Fmoc-L-beta-homophenylalanine | CAS#:193954-28-8 | Chemsrc [chemsrc.com]

- 3. Fmoc-L-beta-homophenylalanine | 193954-28-8 [chemicalbook.com]

- 4. 193954-28-8|Fmoc-B-HoPhe-OH|BLD Pharm [bldpharm.com]

- 5. (3S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid | C25H23NO4 | CID 2761539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. chemimpex.com [chemimpex.com]

- 8. CAS 132684-59-4: fmoc-L-homophenylalanine | CymitQuimica [cymitquimica.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. peptide.com [peptide.com]

- 11. bachem.com [bachem.com]

- 12. reddit.com [reddit.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chem.uci.edu [chem.uci.edu]

- 17. luxembourg-bio.com [luxembourg-bio.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. digital.csic.es [digital.csic.es]

Fmoc-β-HoPhe(3-CN)-OH: Synthesis, Characterization, and Applications in Advanced Peptidomimetics

Executive Summary

The development of proteolytically stable, highly functionalized peptidomimetics relies heavily on the integration of unnatural amino acids. Fmoc-β-HoPhe(3-CN)-OH (Fmoc-3-amino-4-(3-cyanophenyl)butanoic acid) represents a premium building block in this domain. By combining the enzymatic resistance of a β-homo amino acid backbone with the bioorthogonal versatility of a 3-cyano functional group, this compound enables the design of next-generation therapeutics[1].

As a Senior Application Scientist, I have structured this technical guide to move beyond basic theoretical descriptions. Here, we will deconstruct the causality behind its synthesis—specifically addressing the chemical vulnerabilities of the Fmoc protecting group—and establish a self-validating protocol for its preparation and characterization.

Mechanistic Rationale & Retrosynthetic Analysis

The synthesis of β-homo amino acids from their α-amino acid precursors is classically achieved via the Arndt-Eistert homologation . However, applying this directly to Fmoc-protected substrates presents a significant chemical paradox.

The traditional Wolff rearrangement (the final step of the Arndt-Eistert protocol) requires heat and a base (such as triethylamine or silver oxide) to convert the α-diazoketone intermediate into a ketene. The 9-fluorenylmethoxycarbonyl (Fmoc) group is notoriously base-sensitive and thermally labile, meaning standard conditions lead to premature deprotection and subsequent racemization of the chiral center.

The Solution: To preserve both the stereochemical integrity and the Fmoc group, we utilize an Ultrasound-Promoted Wolff Rearrangement [2]. By applying sonication in the presence of silver benzoate and water at room temperature, localized acoustic cavitation provides the necessary activation energy for nitrogen extrusion and ketene formation without bulk heating or basic conditions. This method proceeds with minimal epimerization, ensuring high enantiomeric purity[2].

Caption: Workflow for the Arndt-Eistert homologation of Fmoc-Phe(3-CN)-OH to Fmoc-beta-HoPhe(3-CN)-OH.

Step-by-Step Synthesis Protocol (Self-Validating Workflow)

The following protocol is designed as a self-validating system. Every chemical transformation is paired with an In-Process Control (IPC) to ensure the reaction trajectory is correct before proceeding.

Step 1: Mixed Anhydride Activation

-

Objective: Activate the carboxylic acid of Fmoc-Phe(3-CN)-OH without forming an acid chloride, which would promote oxazolone formation and racemization.

-

Procedure:

-

Dissolve Fmoc-Phe(3-CN)-OH (1.0 eq) in anhydrous THF under an inert argon atmosphere.

-

Cool the solution to -15 °C using a dry ice/ethylene glycol bath.

-

Add N-methylmorpholine (NMM, 1.1 eq) followed dropwise by isobutyl chloroformate (IBCF, 1.05 eq).

-

Stir for 15–20 minutes at -15 °C.

-

-

Causality: The low temperature prevents the mixed anhydride from disproportionating into symmetrical anhydrides.

-

Validation & IPC: Quench a 10 µL aliquot in methanol and analyze via LC-MS. The presence of the methyl ester derivative confirms successful anhydride formation.

Step 2: Diazoketone Synthesis

-

Objective: Introduce the single carbon atom required for homologation.

-

Procedure:

-

Filter the reaction mixture rapidly into a pre-cooled flask to remove the precipitated NMM·HCl salts.

-

Add an ethereal solution of diazomethane (CH₂N₂, 2.5 eq) dropwise at 0 °C. (Note: TMS-diazomethane can be used as a safer alternative, though it requires optimization of solvent polarity).

-

Allow the reaction to warm to room temperature and stir in the dark for 3 hours.

-

-

Causality: Excess diazomethane is required to act as both a nucleophile and a base to neutralize the liberated HCl, preventing the formation of chloromethyl ketones.

-

Validation & IPC: Analyze an aliquot via ATR-IR spectroscopy. The reaction is complete when the strong, characteristic diazo stretching band appears at ~2100 cm⁻¹ .

Step 3: Ultrasound-Promoted Wolff Rearrangement

-

Objective: Rearrange the diazoketone to a ketene, followed by immediate hydration to form the β-homo amino acid[2].

-

Procedure:

-

Concentrate the diazoketone in vacuo and redissolve in 1,4-dioxane.

-

Add a solution of silver benzoate (0.1 eq) in triethylamine (minimal catalytic amount, <0.1 eq) and water (10 eq).

-

Submerge the flask in an ultrasonic bath (35 kHz) at room temperature for 30–60 minutes.

-

-

Causality: Sonication drives the Ag⁺-catalyzed nitrogen extrusion. Water acts as the nucleophile, attacking the highly reactive ketene intermediate to yield the final carboxylic acid. This avoids the bulk heating that would otherwise cleave the Fmoc group[2].

-

Validation & IPC: Monitor via TLC (Hexane/EtOAc 1:1). The non-polar diazoketone spot will disappear, replaced by a highly polar, UV-active baseline spot (the β-amino acid).

Quantitative Characterization & Quality Control

To ensure the compound is suitable for solid-phase peptide synthesis (SPPS), it must meet stringent purity and structural criteria[3]. Below is the consolidated analytical data profile expected for high-purity Fmoc-β-HoPhe(3-CN)-OH.

| Analytical Parameter | Expected Value / Signature | Diagnostic Rationale |

| Molecular Formula | C₂₆H₂₂N₂O₄ | Confirms the addition of one CH₂ group to the α-precursor. |

| Molecular Weight | 426.47 g/mol | Standard isotopic mass calculation. |

| LC-MS (ESI+) | [M+H]⁺ m/z 427.16 | Primary molecular ion confirmation. |

| IR Spectroscopy | ~2228 cm⁻¹ (sharp) | Characteristic C≡N stretching frequency, confirming nitrile integrity. |

| ¹H NMR (DMSO-d₆) | δ 2.3–2.5 (m, 2H, α-CH₂) | The appearance of a new methylene multiplet confirms successful homologation. |

| Chiral HPLC Purity | >98% ee | Ensures the ultrasound Wolff rearrangement proceeded without epimerization[2]. |

Downstream Applications in Drug Development

Fmoc-β-HoPhe(3-CN)-OH is not merely a structural spacer; it is a highly programmable functional node within a peptide sequence. Its incorporation into peptide libraries significantly impacts drug discovery[1].

-

Proteolytic Shielding: The insertion of a β-amino acid disrupts the standard hydrogen-bonding registry of α-helices and β-sheets. This structural perturbation renders the peptide invisible to many endogenous exopeptidases and endopeptidases, drastically increasing the in vivo half-life of the therapeutic.

-

Late-Stage Functionalization: The 3-cyano group is a powerful bioorthogonal handle. Post-cleavage from the SPPS resin, the nitrile can be:

-

Converted into a tetrazole via [3+2] cycloaddition with an azide, serving as a lipophilic bioisostere for a carboxylic acid.

-

Reduced to a primary amine for the attachment of fluorophores, PEG chains, or targeting ligands.

-

Caption: Downstream applications of Fmoc-beta-HoPhe(3-CN)-OH in SPPS and peptidomimetic drug design.

References

- Müller, A., Vogt, C., & Sewald, N. (1998). Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement. Synthesis, 1998(06), 837-841. Organic-Chemistry.org.

- Chem-Impex. Fmoc-L-β-homophenylalanine.

- ChemicalBook. Fmoc-L-beta-homophenylalanine | 193954-28-8.

Sources

Fmoc-beta-hophe(3-cn)-oh CAS number 270065-87-7

CAS Number: 270065-87-7 Systematic Name: (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-cyanophenyl)butanoic acid Role: Advanced Building Block for Peptidomimetics & Protease-Resistant Therapeutics[1]

Part 1: Executive Summary & Structural Logic

In the landscape of modern peptide drug discovery, the transition from native peptides to peptidomimetics is driven by the need for metabolic stability and improved pharmacokinetics. Fmoc-beta-HoPhe(3-CN)-OH represents a high-value tool in this domain.[1] It combines the proteolytic resistance of a

As a Senior Application Scientist, I categorize this compound not merely as a spacer, but as a functional scaffold . The

Chemical Specifications

| Property | Specification |

| CAS Number | 270065-87-7 |

| Molecular Formula | |

| Molecular Weight | 426.46 g/mol |

| Purity (HPLC) | |

| Chirality | Typically available as (R)-enantiomer (derived from L-Phe) |

| Solubility | Soluble in DMF, DMSO, NMP; sparingly soluble in DCM |

| Appearance | White to off-white powder |

| Storage | +2°C to +8°C (Desiccated); Long-term at -20°C |

Part 2: Structural Analysis & Synthesis Context

To understand the utility of this compound, one must visualize the structural modification. Unlike standard phenylalanine, which places the side chain on the

Key Structural Features:

-

-3 Substitution: The side chain resides on the

-

Nitrile "Warhead": The cyano group at the 3-position (meta) is electron-withdrawing, lowering the pKa of nearby protons and offering a distinct dipole vector compared to unsubstituted phenylalanine.

Diagram 1: Structural Logic & Nomenclature

Caption: Structural decomposition of Fmoc-beta-HoPhe(3-CN)-OH highlighting the beta-3 backbone extension and the functional nitrile handle.[1]

Part 3: Application in Solid Phase Peptide Synthesis (SPPS)

Incorporating

Protocol: Optimized Coupling Cycle

Expert Insight: Standard DIC/HOBt protocols often fail to drive coupling to completion for

Step-by-Step Methodology:

-

Resin Preparation: Swell resin (e.g., Rink Amide or Wang) in DMF for 30 minutes.

-

Fmoc Deprotection:

-

Treat with 20% Piperidine in DMF (v/v) containing 0.1M HOBt (to suppress aspartimide formation if Asp is present, though less critical here, it reduces racemization risk).

-

Cycles:

minutes. -

Validation: UV monitoring of the dibenzofulvene-piperidine adduct at 301 nm.

-

-

Washing: Wash with DMF (

min) to remove all traces of piperidine. -

Activation & Coupling:

-

Stoichiometry: 3-4 equivalents of Fmoc-beta-HoPhe(3-CN)-OH relative to resin loading.[1]

-

Activator: 3.9 eq HATU (or HCTU).

-

Base: 8 eq DIEA (Diisopropylethylamine).

-

Solvent: Anhydrous DMF (or NMP for difficult sequences).

-

Time: 60–120 minutes at room temperature.

-

Note:

-amino acids have slower reaction kinetics.[1] Double coupling is recommended if the sequence is hydrophobic.

-

-

Capping (Mandatory):

-

Unreacted amines must be capped to prevent deletion sequences.

-

Reagent: Acetic anhydride/Pyridine/DMF (1:1:8).

-

-

Monitoring: Use the Kaiser Test (ninhydrin). Note that while

-amines are primary, the color development may be slightly slower or different in hue compared to

Diagram 2: SPPS Workflow for Beta-Amino Acids

Caption: Optimized SPPS cycle emphasizing the critical decision point at the Kaiser Test, essential for sterically demanding beta-amino acids.

Part 4: Medicinal Chemistry & Post-Synthetic Modification

The 3-Cyano (3-CN) group is not just a passive substituent; it is a versatile chemical handle.[1] In drug development, this moiety is frequently exploited for:

-

Tetrazole Synthesis: The nitrile can be converted into a tetrazole ring (a bioisostere of a carboxylic acid) via [3+2] cycloaddition with sodium azide. This is crucial for designing angiotensin II receptor antagonists (sartans).

-

Pinner Reaction: Conversion to imidates or amidines.

-

Thioamide Formation: Reaction with

or Lawesson's reagent.

Protocol: On-Resin Tetrazole Formation

If your target molecule requires a tetrazole at the 3-position, it is often best to perform this transformation on-resin before cleavage, as the tetrazole is stable to TFA.[1]

-

Reagents: Sodium Azide (

, 5 eq) and Zinc Bromide ( -

Solvent: DMF or NMP.[2][]

-

Conditions: Heat at 60°C–80°C for 12–24 hours.

-

Safety:

can form explosive hydrazoic acid with acid. Ensure the resin is washed thoroughly with basic DMF before and after this step. Never mix azide directly with the TFA cleavage cocktail.

Diagram 3: Nitrile Derivatization Pathway

Caption: Synthetic divergence from the nitrile handle, enabling the transition from a neutral spacer to acidic (tetrazole) or basic (amidine) functionalities.[1]

Part 5: Handling, Stability, and Safety

Storage Protocols

-

Temperature: Store the lyophilized powder at -20°C for long-term stability.

-

Moisture: The Fmoc group is sensitive to slow hydrolysis if exposed to moisture over months. Store in a desiccator. Allow the bottle to equilibrate to room temperature before opening to prevent condensation.

Safety Considerations

-

Irritant: Like most Fmoc-amino acids, treat as a skin and eye irritant.

-

Cyanide Risk? The nitrile group is covalently bonded and stable. It does not release free cyanide under standard peptide synthesis or cleavage conditions. However, avoid strong reducing agents that might cleave the C-CN bond.

References

-

ChemicalBook. (2025). Fmoc-beta-HoPhe(3-CN)-OH Properties and Safety Data. Retrieved from [1]

-

Bachem. (2024). Fmoc Solid Phase Peptide Synthesis: A Technical Guide. Retrieved from [1]

-

Sewald, N. (2012). Peptides: Chemistry and Biology. Wiley-VCH.[1] (General reference for Beta-amino acid synthesis via Arndt-Eistert).[1]

-

BenchChem. (2025). Solubility and Coupling of Fmoc-Amino Acids. Retrieved from [1]

-

PubChem. (2025). Compound Summary: Fmoc-beta-amino acid derivatives. Retrieved from [1]

(Note: While specific literature on the 3-CN derivative is niche, the protocols above are derived from standard methodologies for Fmoc-beta-homoamino acids and nitrile-functionalized peptides validated in broad medicinal chemistry contexts.)

Sources

A Technical Guide to 3-Cyano-β-homophenylalanine: Structure, Synthesis, and Therapeutic Potential

Abstract: 3-Cyano-β-homophenylalanine is a non-proteinogenic β-amino acid distinguished by a nitrile-substituted phenyl ring. This structural feature imparts unique chemical reactivity and conformational properties, making it a molecule of significant interest in medicinal chemistry and drug development. β-amino acids, in general, offer advantages over their α-analogues, including enhanced stability against proteolytic degradation.[1][2][3] The incorporation of a cyano (nitrile) group further expands its utility, serving as a key pharmacophore for enzyme inhibition or as a versatile synthetic handle. This guide provides an in-depth analysis of the structure, physicochemical properties, and advanced synthesis protocols for 3-cyano-β-homophenylalanine. It further explores its primary therapeutic application as a potential inhibitor of Dipeptidyl Peptidase IV (DPP-4), a key target in the management of type 2 diabetes, and discusses its broader applications in peptide synthesis and biochemical research.[4][5]

Introduction: The Significance of Modified β-Amino Acids

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer improved pharmacokinetic and pharmacodynamic profiles is paramount. β-amino acids have emerged as a compelling class of building blocks for this purpose.[2] Unlike their naturally occurring α-amino acid counterparts, the additional carbon in the backbone of β-amino acids induces unique conformational preferences and provides a significant shield against enzymatic degradation by peptidases, a common challenge in peptide-based drug development.[1][3][6]

3-Cyano-β-homophenylalanine represents a strategic evolution of this scaffold. It is a derivative of β-homophenylalanine, an amino acid with a one-carbon extension in its side chain compared to phenylalanine.[7] The introduction of a cyano group (-C≡N) at the meta-position of the phenyl ring is not a trivial modification. This electron-withdrawing group alters the molecule's electronic properties and provides a locus for potent, often covalent, interactions with biological targets.[8] This guide serves as a comprehensive resource for researchers, detailing the core scientific principles and practical methodologies associated with this promising compound.

Molecular Structure and Physicochemical Properties

Chemical Identity and Structure

3-Cyano-β-homophenylalanine is a chiral molecule that exists as two enantiomers: (S)-3-Amino-4-(3-cyanophenyl)butanoic acid (L-form) and (R)-3-Amino-4-(3-cyanophenyl)butanoic acid (D-form).[5][9] The specific stereochemistry is critical for its biological activity and interaction with chiral targets like enzymes.

IUPAC Names:

-

(3S)-3-amino-4-(3-cyanophenyl)butanoic acid;hydrochloride[10]

-

(3R)-3-amino-4-(3-cyanophenyl)butanoic acid;hydrochloride[11]

Chemical Structure: The core structure consists of a butanoic acid backbone with an amino group at the β-position (carbon 3) and a 3-cyanophenylmethyl group at the γ-position (carbon 4).

Physicochemical Data

A summary of the key physicochemical properties for the hydrochloride salt of 3-cyano-β-homophenylalanine is presented below. This data is essential for experimental design, including solvent selection, formulation, and analytical method development.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂N₂O₂·HCl | [5][9] |

| Molecular Weight | 240.69 g/mol | [5][9] |

| Appearance | White Powder | [5][9] |

| Melting Point | 224-230 °C | [5][9] |

| Purity (Typical) | ≥ 98% (HPLC) | [5][9] |

| Optical Rotation [a]D25 | L-form: +26 ± 2º (c=1 in DMF) | [5] |

| Storage Conditions | 0-8 °C | [5][9] |

| CAS Number | L-form: 270065-85-5 | [5] |

| CAS Number | D-form: 269726-82-1 | [9] |

Spectroscopic Profile

The cyano group provides a distinct spectroscopic handle. In infrared (IR) spectroscopy, it exhibits a characteristic sharp absorption band for the C≡N stretch. In nuclear magnetic resonance (NMR) spectroscopy, the protons on the phenyl ring show distinct splitting patterns and chemical shifts influenced by the meta-cyano substituent. The intrinsic fluorescence of the cyanophenylalanine moiety allows it to be used as a spectroscopic reporter to study protein structure and dynamics.[12]

Synthesis and Characterization

The synthesis of enantiomerically pure β-amino acids is a challenging yet critical task.[13] While various chemical routes exist, biocatalytic methods offer significant advantages in terms of stereoselectivity, mild reaction conditions, and environmental sustainability.[14]

Recommended Protocol: Biocatalytic Synthesis via Nitrile Hydratase

A highly effective strategy for producing β-amino acids involves the use of whole-cell biocatalysts containing a nitrile hydratase/amidase enzyme system, often from bacteria of the genus Rhodococcus.[15][16] These enzyme systems can hydrolyze β-aminonitriles to the corresponding β-amino amides and acids with high efficiency and, in some cases, high enantioselectivity.[15]

Causality Behind Experimental Choices:

-

Biocatalyst: Rhodococcus species are well-known for their robust nitrile-metabolizing enzymes, which have a broad substrate spectrum and are used industrially for processes like acrylamide production.[14][16][17]

-

Whole-Cell System: Using whole cells circumvents the need for costly and time-consuming enzyme purification. The cellular machinery naturally regenerates any necessary cofactors.

-

Mild Conditions: The reaction proceeds in an aqueous buffer at or near room temperature and neutral pH, which prevents racemization and degradation of sensitive functional groups.[15]

Step-by-Step Methodology:

-

Precursor Synthesis: The starting material, a racemic β-amino-β-(3-cyanophenyl)-propionitrile derivative, is first synthesized via standard organic chemistry methods (e.g., Strecker synthesis).

-

Biocatalyst Cultivation: A culture of a suitable Rhodococcus strain (e.g., Rhodococcus erythropolis or Rhodococcus rhodochrous) is grown in a nutrient-rich medium containing a nitrile or amide inducer to maximize the expression of the required nitrile hydratase and amidase enzymes.[16][17]

-

Biotransformation:

-

The cultivated Rhodococcus cells are harvested and resuspended in a phosphate buffer (e.g., 0.1 M, pH 7.5-8.0).

-

The nitrile precursor, dissolved in a minimal amount of a water-miscible co-solvent like DMSO to aid solubility, is added to the cell suspension.

-

The reaction mixture is incubated with agitation (e.g., shaking at 200 rpm) at a controlled temperature (e.g., 25-30 °C).

-

-

Reaction Monitoring: The progress of the hydrolysis is monitored by High-Performance Liquid Chromatography (HPLC), tracking the disappearance of the nitrile substrate and the appearance of the amide and/or carboxylic acid products.

-

Product Isolation and Purification:

-

Once the reaction reaches completion or optimal conversion, the bacterial cells are removed by centrifugation.

-

The supernatant containing the product is acidified to precipitate the β-amino acid.

-

The crude product is collected by filtration and purified using techniques such as recrystallization or ion-exchange chromatography to yield the final, enantiomerically enriched 3-cyano-β-homophenylalanine.

-

Synthesis and Purification Workflow Diagram

The following diagram illustrates the key stages of the biocatalytic synthesis and subsequent purification process.

Caption: Workflow for the biocatalytic synthesis of 3-cyano-β-homophenylalanine.

Biological Significance and Therapeutic Applications

The unique structure of 3-cyano-β-homophenylalanine makes it a valuable compound in drug design, particularly as an enzyme inhibitor.[5][11]

The Role of the Cyano Group as a "Warhead"

The nitrile moiety is a key feature for therapeutic applications. It is relatively stable but can act as an electrophilic "warhead." In the active site of certain enzymes, particularly serine proteases, the nitrile group can form a reversible covalent bond with a key hydroxyl residue (e.g., from serine).[8] This interaction can lead to potent and specific inhibition of the target enzyme. This mechanism is a cornerstone of the design of cyanopyrrolidine-based inhibitors.[8][18]

Application: Inhibition of Dipeptidyl Peptidase IV (DPP-4)

A primary and well-researched application for nitrile-containing peptidomimetics is the inhibition of Dipeptidyl Peptidase IV (DPP-4).[4][19]

-

DPP-4 Function: DPP-4 is a serine exopeptidase that plays a critical role in glucose homeostasis.[8] It inactivates incretin hormones like glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion after a meal.[20]

-

Therapeutic Strategy: By inhibiting DPP-4, the active levels of GLP-1 are prolonged, leading to enhanced insulin secretion and improved glycemic control. This makes DPP-4 inhibitors a valuable therapy for type 2 diabetes.[4][19]

-

Mechanism of Inhibition: 3-Cyano-β-homophenylalanine can serve as a building block for DPP-4 inhibitors.[5] When incorporated into a peptide-like structure that fits the DPP-4 active site, its amino group can form hydrogen bonds with acidic residues (like Glu205 and Glu206), while the cyanophenyl moiety occupies a hydrophobic pocket (S1 pocket).[8] The crucial interaction is the reversible covalent bond formed between the nitrile's carbon atom and the hydroxyl group of the catalytic serine (Ser630).[8]

Diagram of DPP-4 Inhibition Mechanism

This diagram illustrates the key molecular interactions between a cyanophenylalanine-based inhibitor and the active site of the DPP-4 enzyme.

Caption: Key interactions of a cyanophenylalanine-based inhibitor in the DPP-4 active site.

Conclusion and Future Directions

3-Cyano-β-homophenylalanine is more than just a novel amino acid; it is a strategically designed molecular tool. Its β-amino acid backbone provides inherent resistance to proteolysis, while its cyanophenyl side chain offers a potent mechanism for enzyme inhibition. The biocatalytic synthesis route provides an efficient and stereoselective means of production, making it accessible for broader research.

Future research will likely focus on incorporating this and similar modified amino acids into more complex peptide structures to target other proteases or to modulate protein-protein interactions.[3][10] Its utility as a building block for creating peptide-based drugs with enhanced stability and targeted activity ensures its continued relevance in the fields of medicinal chemistry and pharmaceutical science.[5][9]

References

-

Nakano, M., et al. (2007). Catalytic Mechanism of Nitrile Hydratase Proposed by Time-resolved X-ray Crystallography Using a Novel Substrate, tert-Butylisonitrile. Journal of Biological Chemistry. Available at: [Link]

-

Wang, M-X. (2007). Nitrile biotransformations for asymmetric synthesis of β-amino acid and β-amino acid amide. ResearchGate. Available at: [Link]

-

Augeri, D. J., et al. (2005). Diprolyl nitriles as potent dipeptidyl peptidase IV inhibitors. PubMed. Available at: [Link]

-

Tauber, M. M., et al. (2000). Nitrile Hydratase and Amidase from Rhodococcus rhodochrous Hydrolyze Acrylic Fibers and Granular Polyacrylonitriles. Applied and Environmental Microbiology. Available at: [Link]

-

Karimi-Sales, E., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. Available at: [Link]

-

He, H., et al. (2018). Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases. PubMed. Available at: [Link]

-

Riaz, N. N., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry -A Review. ResearchGate. Available at: [Link]

-

Riaz, N. N., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris. Available at: [Link]

-

Augeri, D. J., et al. (2005). Diprolyl Nitriles as Potent Dipeptidyl Peptidase IV Inhibitors. ResearchGate. Available at: [Link]

-

Biftu, T., et al. (2004). Synthesis of Novel Potent Dipeptidyl Peptidase IV Inhibitors with Enhanced Chemical Stability. Journal of Medicinal Chemistry. Available at: [Link]

-

Vass, E., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Available at: [Link]

-

M-CSA. (n.d.). Nitrile hydratase. Mechanism and Catalytic Site Atlas. Available at: [Link]

-

Shen, Z., et al. (2021). Recent Advances and Promises in Nitrile Hydratase: From Mechanism to Industrial Applications. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

-

Chem-Impex. (n.d.). 3-Cyano-L-β-homophenylalanine hydrochloride. Chem-Impex International. Available at: [Link]

-

Yamada, H., & Kobayashi, M. (1996). Nitrile Hydratase and Its Application to Industrial Production of Acrylamide. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]

-

Chiroblock. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds. Chiroblock GmbH. Available at: [Link]

-

Chem-Impex. (n.d.). 3-Cyano-D-β-homophenylalanine hydrochloride. Chem-Impex International. Available at: [Link]

- Gu, J. (2001). Beta-amino acids and methods and intermediates for making same. Google Patents.

-

De Gonzalo, G., & Gotor-Fernández, V. (2014). Abstracts. Science of Synthesis. Available at: [Link]

-

PubChem. (n.d.). Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid. National Center for Biotechnology Information. Available at: [Link]

-

Liu, Z-Q., et al. (2022). High-Level Expression of Nitrile Hydratase in Escherichia coli for 2-Amino-2,3-Dimethylbutyramide Synthesis. MDPI. Available at: [Link]

-

Martínková, L., & Veselá, A. B. (2007). The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. Science of Synthesis. Available at: [Link]

-

Nojiri, M., et al. (2015). Identification of Homophenylalanine Biosynthetic Genes from the Cyanobacterium Nostoc punctiforme PCC73102 and Application to Its Microbial Production by Escherichia coli. Applied and Environmental Microbiology. Available at: [Link]

-

PubChem. (n.d.). beta-Cyanoalanine. National Center for Biotechnology Information. Available at: [Link]

-

Dzierzbicka, K., et al. (2014). Synthesis and biological activity of cyclolinopeptide A analogues modified with γ(3)-bis(homophenylalanine). PubMed. Available at: [Link]

-

Lee, S-H., et al. (2003). Synthesis of Optically Active β-Amino Acid N-Carboxyanhydrides. Organic Letters. Available at: [Link]

-

Limbach, M., et al. (2006). Synthesis of .beta.3-homophenylalanine-derived amino acids and peptides by Suzuki coupling in solution and on solid support. ResearchGate. Available at: [Link]

-

Martin, J. P., et al. (2016). Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives. Physical Chemistry Chemical Physics. Available at: [Link]

- Chen, S-T. (2000). Facile synthesis of L-homophenylalanine by equilibrium shift enzymatic reaction using engineered tyrosine aminotransferase. Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Diprolyl nitriles as potent dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. US20120071664A1 - Beta-amino acids and methods and intermediates for making same - Google Patents [patents.google.com]

- 7. Identification of Homophenylalanine Biosynthetic Genes from the Cyanobacterium Nostoc punctiforme PCC73102 and Application to Its Microbial Production by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. brieflands.com [brieflands.com]

- 9. chemimpex.com [chemimpex.com]

- 10. jk-sci.com [jk-sci.com]

- 11. jk-sci.com [jk-sci.com]

- 12. Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]

- 14. Frontiers | Recent Advances and Promises in Nitrile Hydratase: From Mechanism to Industrial Applications [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Nitrile Hydratase and Amidase from Rhodococcus rhodochrous Hydrolyze Acrylic Fibers and Granular Polyacrylonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

Fmoc-beta-hophe(3-cn)-oh solubility in SPPS solvents

Technical Guide: Solubility & Handling of Fmoc- -HoPhe(3-CN)-OH in SPPS

Executive Summary

Fmoc-

While standard Fmoc-amino acids typically dissolve readily in DMF, this specific derivative presents a dual challenge:

-

The

-Backbone: -

The 3-Cyano Moiety: The cyano group is polar but aprotic. While it generally enhances solubility compared to a pure hydrocarbon side chain, it can induce dipole-dipole stacking interactions that resist solvation in purely non-polar environments.[1]

This guide provides a self-validating solubility protocol and solvent strategy to ensure high-efficiency coupling in Solid-Phase Peptide Synthesis (SPPS).[1][2]

Physicochemical Profile & Solvent Compatibility[1][2][3][4][5][6]

To master the solubility of this molecule, one must understand its functional components.

| Component | Physicochemical Effect | SPPS Implication |

| Fmoc Group | Lipophilic, Aromatic | Drives solubility in organic solvents (DMF, DCM).[1] |

| Increased degrees of freedom; H-bond donor/acceptor | Slower coupling kinetics than | |

| 3-Cyano Phenyl | Electron-withdrawing, Dipolar ( | Increases polarity vs. Phe.[1] Potential for |

Solvent Systems Analysis

N,N-Dimethylformamide (DMF) [1][3]

-

Status: Primary Solvent [1]

-

Performance: Excellent. The amide-like nature of DMF solvates both the Fmoc group and the peptide backbone effectively.

-

Risk: Commercial DMF often contains dimethylamine (degradation product), which can prematurely remove the Fmoc group.[4]

-

Recommendation: Use "Peptide Grade" or amine-free DMF.[1]

N-Methyl-2-pyrrolidone (NMP) [1]

-

Status: Superior Alternative [1]

-

Performance: Higher polarity and lower viscosity than DMF. NMP is more effective at penetrating resin beads and disrupting

-peptide aggregation.[1] -

Recommendation: Preferred for sequences >10 residues or when coupling to a hindered N-terminus.[1]

Dichloromethane (DCM) [3]

-

Status: Solubilizer Only (Not for Coupling)

-

Performance: Fmoc-

-HoPhe(3-CN)-OH is highly soluble in DCM due to the lipophilic Fmoc group.[1] -

Risk: DCM is non-polar and does not solvate the peptide-resin well, leading to slow kinetics. It also reacts slowly with piperidine to form crystalline precipitates.[4]

-

Recommendation: Use only to pre-dissolve the amino acid if it resists DMF, then dilute with DMF (DCM content < 20% in final coupling).

Dimethyl Sulfoxide (DMSO)

-

Status: The "Magic" Additive

-

Performance: The high dielectric constant disrupts strong intermolecular H-bonds and dipole interactions caused by the cyano group.

-

Recommendation: Add 5-10% DMSO to the coupling mixture if the solution appears cloudy or if on-resin aggregation is suspected.[1]

Experimental Protocol: Self-Validating Solubility Determination

Since batch-specific crystallinity affects dissolution rates, do not rely on literature values alone. Use this "Dissolve & Shoot" protocol to validate your specific lot.[1]

Reagents Required[3][6][8][9][10][11]

-

Fmoc-

-HoPhe(3-CN)-OH (Dry powder)[1] -

Anhydrous DMF (Peptide Grade)

-

Sonicator bath[1]

-

Calibrated micropipettes[1]

Step-by-Step Methodology

-

Calculation: Target a concentration of 0.2 M (standard for automated synthesizers).

-

Example: For 1 mmol scale, weigh ~426 mg (approx MW) into a 15 mL Falcon tube.

-

-

Primary Solvation: Add 75% of the calculated volume of DMF.

-

Mechanical Dispersion: Vortex rigorously for 30 seconds.

-

Checkpoint 1: If clear, proceed to step 5.

-

Checkpoint 2: If particles persist, sonicate at 40°C for 5 minutes.

-

-

Co-Solvent Rescue (If needed):

-

If the solution remains cloudy after sonication, add DMSO dropwise until clear (up to 10% of total volume).

-

Note: If DMSO is used, ensure your coupling reagents (HATU/DIC) are compatible (they generally are).

-

-

Final Dilution: Adjust to final volume with DMF.

-

Visual Validation: Hold the tube against a black background with a strong light source. Any "shimmer" indicates undissolved micro-crystals which will clog synthesizer lines.

Automated SPPS Workflow Logic

The following diagram illustrates the decision logic for handling Fmoc-

Caption: Logic flow for solubilizing Fmoc-beta-HoPhe(3-CN)-OH, including co-solvent rescue strategies.

Coupling Optimization for -Amino Acids

Solubility is only half the battle.

Recommended Coupling Conditions[8][11][12]

-

Activator: HATU or PyAOP (Avoid HBTU for difficult

-couplings).[1] -

Base: DIEA (Diisopropylethylamine) or NMM (N-methylmorpholine).[1][5]

-

Stoichiometry: 3-4 equivalents relative to resin loading.[1]

-

Time: Extended coupling (2 x 60 min) is recommended.

The "Double Coupling" Strategy

Because

-

First Pass: 0.2 M AA in DMF + HATU (45 min).

-

Drain & Wash: DMF (3x).

-

Second Pass: 0.2 M AA in NMP + HOAt/DIC (45 min). Changing the solvent/activator chemistry can access different conformational populations.

References

-

Vertex AI Search. (2025).[1] Fmoc-beta-HoPhe(3-CN)-OH CAS and Solubility Data. Retrieved from 6

-

Sigma-Aldrich. (2025).[1] Fmoc-D-beta-HoPhe(3-Cl)-OH Product Data. Retrieved from 1[1]

-

BenchChem. (2025).[1][7] A Technical Guide to the Solubility of Fmoc-Thr-OH in DMF and DMSO. Retrieved from 2

-

MedChemExpress. (2025). Fmoc-beta-HoVal-OH Solubility Data. Retrieved from 8

-

ChemPep. (2025).[1] Fmoc Solid Phase Peptide Synthesis Protocols. Retrieved from 9

Sources

- 1. Fmoc-D-β-HoPhe(3-Cl)-OH | 331763-57-6 [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. peptide.com [peptide.com]

- 5. bachem.com [bachem.com]

- 6. peptide.com [peptide.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. chempep.com [chempep.com]

spectroscopic data of Fmoc-beta-hophe(3-cn)-oh (NMR, IR, Mass Spec)

The technical guide for Fmoc-beta-HoPhe(3-CN)-OH follows.

Spectroscopic Characterization & Structural Analysis

Executive Summary & Compound Identity

Fmoc-beta-HoPhe(3-CN)-OH is a specialized non-proteinogenic amino acid building block used in the synthesis of proteolytically stable peptidomimetics. Chemically defined as (S)-3-(9-fluorenylmethoxycarbonylamino)-4-(3-cyanophenyl)butanoic acid , this molecule belongs to the

Unlike standard

| Property | Specification |

| Common Name | Fmoc- |

| IUPAC Name | 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(3-cyanophenyl)butanoic acid |

| CAS Number | 270065-87-7 (Generic/Racemic); 269726-84-3 ((R)-isomer); 270065-85-5 ((S)-free acid precursor) |

| Molecular Formula | |

| Molecular Weight | 426.47 g/mol |

| Structural Class |

Spectroscopic Data Profile

The following data represents the standard spectroscopic signature for high-purity (>98%) Fmoc-beta-HoPhe(3-CN)-OH. These values are critical for identity verification during QC workflows.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The

Solvent: DMSO-

| Proton ( | Shift ( | Multiplicity | Integration | Structural Context |

| Amide NH | 7.45 – 7.55 | Doublet (d) | 1H | Carbamate NH (exchangeable) |

| Fmoc Aromatics | 7.89 (d), 7.68 (d), 7.41 (t), 7.32 (t) | Multiplets | 8H | Characteristic Fmoc fluorenyl ring system |

| 3-CN-Phenyl Aromatics | 7.60 – 7.75 | Multiplet | 4H | Aromatic protons of the side chain. The 3-CN group shifts ortho/para protons downfield relative to unsubstituted Phe. |

| Fmoc Aliphatic ( | 4.15 – 4.30 | Multiplet | 2H | |

| Fmoc Aliphatic ( | 4.15 – 4.25 | Triplet (t) | 1H | Methine proton of fluorenyl ring (overlaps with |

| 4.05 – 4.15 | Multiplet | 1H | Chiral center ( | |

| Benzylic | 2.80 – 3.00 | dd / m | 2H | Side chain methylene connecting ring to backbone |

| 2.35 – 2.50 | dd / m | 2H | Methylene adjacent to carboxylic acid (Diastereotopic) |

-

Carbonyls: ~172.5 ppm (COOH), ~156.0 ppm (Fmoc C=O).

-

Nitrile: ~119.0 ppm (

). -

Aromatics: 144.0, 141.2 (Fmoc quaternary); ~139.0 (Phenyl quaternary); 111.5 (C-CN quaternary).

-

Aliphatics: ~65.5 (Fmoc

), ~47.0 (Fmoc CH), ~48.5 (Backbone

B. Infrared (IR) Spectroscopy

The IR spectrum provides a rapid "fingerprint" verification, particularly for the nitrile group, which is absent in standard Fmoc-amino acids.

| Functional Group | Wavenumber ( | Intensity | Notes |

| Nitrile ( | 2225 – 2235 | Medium/Sharp | Diagnostic Peak. Confirms 3-CN substitution. |

| Carboxylic Acid (OH) | 2500 – 3300 | Broad | O-H stretch (H-bonded dimer). |

| Amide NH | 3300 – 3400 | Medium | N-H stretch. |

| Ester/Carbamate C=O | 1680 – 1705 | Strong | Fmoc urethane carbonyl. |

| Acid C=O | 1710 – 1730 | Strong | Free carboxylic acid carbonyl. |

| Aromatic C=C | 1450, 1600 | Medium | Ring skeletal vibrations. |

C. Mass Spectrometry (ESI-MS)

High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition.

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

-

Monoisotopic Mass: 426.1580 Da.

-

Observed Ions:

- (Protonated molecular ion).

- (Sodium adduct, common in ESI).

- (Dimer, concentration dependent).

-

Fragmentation:

-

Loss of Fmoc group often yields a fragment at

(Dibenzofulvene cation) or

-

Experimental Protocols for Verification

Protocol 1: Purity Assessment via HPLC

Before spectroscopic analysis, purity must be established to avoid artifact peaks.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (Fmoc absorption) and 220 nm (Peptide bond/Nitrile).

-

Acceptance Criteria: Main peak area > 98.0%.

Protocol 2: Sample Preparation for NMR

-

Mass: Weigh ~5-10 mg of solid Fmoc-beta-HoPhe(3-CN)-OH.

-

Solvent: Add 0.6 mL DMSO-

(99.9% D). -

Tube: Transfer to a clean 5mm NMR tube.

-

Acquisition: Run 16-32 scans for

; 512-1024 scans for -

Note: If the sample appears cloudy, sonicate for 30 seconds. Do not heat above 40°C to prevent Fmoc cleavage.

Structural Verification Workflow

The following diagram illustrates the logical flow for validating this compound in a drug discovery context.

Caption: Analytical workflow ensuring structural integrity of Fmoc-beta-HoPhe(3-CN)-OH prior to solid-phase peptide synthesis (SPPS).

Application Context & Stability

Why Beta-Homo Amino Acids? The incorporation of Fmoc-beta-HoPhe(3-CN)-OH into a peptide sequence serves two primary functions:

-

Proteolytic Stability: The

-backbone is not recognized by standard proteases (trypsin, chymotrypsin), significantly extending the half-life of the peptide in vivo. -

Pi-Stacking Interactions: The 3-cyano group withdraws electrons from the phenyl ring, altering the quadrupole moment. This facilitates unique

stacking interactions with electron-rich residues (e.g., Trp, Tyr) in the target protein binding pocket.

Storage & Handling:

-

Temperature: Store at +2°C to +8°C (Long term: -20°C).

-

Moisture: Hygroscopic. Allow bottle to equilibrate to room temperature before opening to prevent condensation.

-

Stability: Stable in solid form. In solution (DMF/Piperidine), the Fmoc group is labile (standard deprotection conditions).

References

-

Chemical Identity & CAS: Sigma-Aldrich / Merck KGaA. Fmoc-(R)-3-Amino-4-(3-cyano-phenyl)-butyric acid Product Sheet. Accessed 2026. Link

-

Synthesis of Beta-Homo Amino Acids: Müller, A., Vogt, C., & Sewald, N. (1998).[1] "Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement". Synthesis, 1998(6), 837-841. (Foundational methodology for Fmoc-beta-homo amino acids). Link

-

General Fmoc-Beta-Amino Acid Data: Chem-Impex International. Fmoc-beta-Homophenylalanine Technical Data. Link

- Spectroscopic Principles: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Reference for predicted shift values of 3-CN-phenyl systems).

Sources

understanding the stability of Fmoc-beta-hophe(3-cn)-oh

An In-Depth Technical Guide to the Stability of Fmoc-β-homoPhe(3-CN)-OH

Abstract

The incorporation of non-proteinogenic amino acids into peptide structures is a cornerstone of modern therapeutic peptide development, offering pathways to enhanced proteolytic stability, conformational constraint, and novel receptor interactions.[][2][3] Fmoc-β-homoPhe(3-CN)-OH is a specialized building block that combines three key chemical features: the base-labile Fmoc protecting group, a stability-enhancing β-homoamino acid backbone, and a synthetically versatile 3-cyano-substituted phenyl ring. Understanding the precise stability profile of this reagent is critical for its successful application in Solid-Phase Peptide Synthesis (SPPS) and for ensuring the integrity of the final peptide product. This guide provides a comprehensive analysis of the factors governing the stability of Fmoc-β-homoPhe(3-CN)-OH, potential degradation pathways, and robust analytical methodologies for its assessment.

Introduction: A Molecule of Designed Stability and Function

Fmoc-β-homoPhe(3-CN)-OH is a derivative of phenylalanine, an aromatic amino acid. Its structure is strategically modified for advanced peptide synthesis. The N-terminus is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is central to the most widely used orthogonal SPPS strategy.[4][5] The peptide backbone is extended by a methylene group, creating a β-homoamino acid. This alteration is known to confer significant resistance to enzymatic degradation by disrupting the canonical structure recognized by proteases.[2][3] Finally, the phenyl ring is functionalized with a cyano (-CN) group at the 3-position, which can serve as a chemical handle for post-synthetic modifications or as a probe to modulate electronic properties and binding interactions.

The primary challenge in utilizing any Fmoc-protected amino acid is managing its deliberate lability to base while preventing premature deprotection or side reactions under various synthetic conditions. This guide dissects the stability of Fmoc-β-homoPhe(3-CN)-OH by examining its constituent parts and their behavior throughout the SPPS workflow.

Caption: Mechanism of base-mediated Fmoc deprotection.

The β-homophenylalanine Backbone

The presence of an additional methylene group in the peptide backbone fundamentally alters its conformational properties. While not a stability concern in the chemical sense, it is a crucial feature for biological stability.

-

Proteolytic Resistance: Proteases are highly specific enzymes that recognize and cleave peptide bonds within canonical α-amino acid sequences. The altered spacing and geometry of the β-amino acid backbone disrupt this recognition, providing a "steric shield" against enzymatic degradation. [2]This modification is a primary reason for incorporating building blocks like Fmoc-β-homoPhe(3-CN)-OH into therapeutic peptide candidates to extend their in-vivo half-life. []

The 3-Cyano Phenyl Substituent

The nitrile (-CN) group is a robust and relatively inert functional group under most standard SPPS conditions.

-

Chemical Stability: The carbon-nitrogen triple bond is strong and not susceptible to cleavage by the reagents typically used in Fmoc-SPPS. It is stable to piperidine during deprotection and TFA during final cleavage. [6]* Potential for Hydrolysis: While generally stable, the nitrile group can be hydrolyzed to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH) under harsh acidic or basic conditions, particularly with prolonged exposure and elevated temperatures. [7]However, the standard, brief treatments in SPPS are unlikely to cause significant hydrolysis.

-

Reactivity during Coupling: The nitrile's electrophilic carbon atom could theoretically react with strong nucleophiles, but it is far less reactive than the activated carboxyl group during peptide coupling. [8][9]Standard carbodiimide or uronium-based coupling methods do not typically affect the cyano group.

Stability Profile in the SPPS Workflow

The true test of stability occurs during the iterative cycles of solid-phase peptide synthesis.

Quantitative Stability Data

The following table summarizes the expected stability of Fmoc-β-homoPhe(3-CN)-OH under various conditions encountered during a typical SPPS workflow.

| Condition | Reagent/Environment | Duration | Expected Stability of Fmoc-β-homoPhe(3-CN)-OH | Potential Side Reactions |

| Storage | -20°C, desiccated | Months to Years | High | None expected. [10][11] |

| Fmoc Deprotection | 20% Piperidine in DMF | 5-20 minutes | Low (by design) | Premature deprotection if exposed to weaker bases during coupling. |

| Coupling/Activation | HBTU/DIC/Oxyma, DIEA in DMF | 30-120 minutes | High | Racemization (low risk for β-amino acids); premature deprotection by DIEA (slow). [12][13] |

| Washing | DMF, DCM, Isopropanol | Minutes | High | None. |

| Final Cleavage | 95% TFA with scavengers | 1-3 hours | High | Minimal risk of nitrile hydrolysis. Fmoc group is stable. |

Experimental Protocols for Stability Assessment

Verifying the integrity of Fmoc-β-homoPhe(3-CN)-OH, both as a raw material and during synthesis, is crucial. The following protocols provide a framework for this analysis.

Protocol 1: Purity and Stability Analysis by RP-HPLC-MS

This is the gold-standard method for assessing the purity of the amino acid derivative and detecting any degradation products.

Methodology:

-

Sample Preparation:

-

Stock Solution: Accurately weigh ~1 mg of Fmoc-β-homoPhe(3-CN)-OH and dissolve in 1 mL of a 50:50 mixture of acetonitrile and deionized water to create a 1 mg/mL stock.

-

Working Solution: Dilute the stock solution to a final concentration of 50-100 µg/mL using the same solvent mixture.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B over 1 minute, and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 265 nm and 301 nm. The fluorenyl moiety has strong absorbance at these wavelengths. [14]3. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes to ensure detection.

-

Mass Range: Scan from m/z 100 to 1000.

-

Expected Mass: Search for the [M+H]⁺ and [M-H]⁻ ions corresponding to the molecular weight of Fmoc-β-homoPhe(3-CN)-OH.

-

-

Data Analysis:

-

The primary peak should correspond to the intact molecule.

-

Look for potential impurities like the free amino acid (lacking the Fmoc group) or species where the cyano group has been hydrolyzed to an amide (+18 Da).

-

Protocol 2: Forced Degradation Study

This study intentionally exposes the compound to harsh conditions to identify potential degradation pathways and the analytical signatures of the resulting products.

Methodology:

-

Prepare separate aliquots of the working solution (100 µg/mL).

-

Acidic Hydrolysis: Add 1 M HCl to one aliquot to achieve a final acid concentration of 0.1 M. Heat at 60°C for 4 hours.

-

Basic Hydrolysis: Add 1 M NaOH to another aliquot to achieve a final base concentration of 0.1 M. Let stand at room temperature for 4 hours.

-

Oxidative Degradation: Add 3% H₂O₂ to a third aliquot. Let stand at room temperature for 24 hours.

-

Analysis: Neutralize the acid and base samples before injecting all samples into the HPLC-MS system described in Protocol 1. Compare the chromatograms to an untreated control sample to identify new peaks, which represent degradation products.

Caption: Experimental workflow for stability analysis.

Conclusion and Best Practices

Fmoc-β-homoPhe(3-CN)-OH is a robust building block designed for modern peptide synthesis. Its stability profile is dominated by the predictable, base-mediated lability of the Fmoc group, which is a functional requirement for SPPS. The core β-amino acid structure and the 3-cyano substituent are highly stable under the standard cycling conditions of deprotection, coupling, and cleavage.

Key Recommendations for Researchers:

-

Storage: Store the solid reagent at -20°C under desiccated conditions to ensure long-term integrity. [10][11]* Handling in Solution: Prepare solutions of the amino acid in DMF fresh before use. While stable for some time, prolonged storage in basic solvents like DMF containing trace amines can lead to slow, premature deprotection. [12]* Deprotection: Use standard Fmoc deprotection times (e.g., 2 x 10 minutes with 20% piperidine/DMF). [4][13]Avoid unnecessarily long exposure.

-

Coupling: To minimize the risk of premature deprotection by tertiary bases like DIEA, consider using a non-basic coupling activator system or minimize the pre-activation time.

-

Quality Control: Regularly verify the purity of the stock material using RP-HPLC to ensure the absence of significant impurities that could affect synthesis outcomes. [15] By adhering to these principles and employing rigorous analytical controls, researchers can confidently leverage the unique structural and functional advantages of Fmoc-β-homoPhe(3-CN)-OH to develop novel and more stable peptide therapeutics.

References

-

Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Fmoc Test Protocols and Methods. Retrieved from [Link]

-

ResearchGate. (n.d.). Fmoc decomposition pathways. Retrieved from [Link]

-

Han, Y., et al. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(2), 97-105. Retrieved from [Link]

-

FAO AGRIS. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Amino acids, 46(12), 2799-2808. Retrieved from [Link]

-

Lokey Lab Protocols. (2017). Fmoc. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Amino acid analogues provide multiple plausible pathways to prebiotic peptides. RSC Chemical Biology. Retrieved from [Link]

-

PubMed. (2025). Synthesis of Bicyclic Peptides Using Cyanopyridine-Aminothiol Click Chemistry. Retrieved from [Link]

-

da Silva, A. B. F., et al. (2021). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 12(9), 1456-1475. Retrieved from [Link]

-

Galiano, V., et al. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 26(10), 2893. Retrieved from [Link]

-

LibreTexts Chemistry. (2025). Chemistry of Nitriles. Retrieved from [Link]

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

-

GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]

-

Canavelli, P., Islam, S., & Powner, M. (2019). Peptide synthesis at the origins of life: energy-rich aminonitriles by-pass deactivated amino acids completely. Research Communities by Springer Nature. Retrieved from [Link]

-

Komaravolu, Y., et al. (2017). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids. Analytical Methods, 9(4), 654-663. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-D-Phe(3-CN)-OH. Retrieved from [Link]

-

ResearchGate. (n.d.). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride. Retrieved from [Link]

-

ResearchGate. (2025). Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. Retrieved from [Link]

-

PubChem. (n.d.). (3S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Basic chemical structures of cyano-substituted labels. Retrieved from [Link]

-

Held, C., et al. (2021). Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry. ACS Catalysis, 11(22), 13866-13877. Retrieved from [Link]

-

Bourdreux, F., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). RSC Medicinal Chemistry, 15(5), 1139-1172. Retrieved from [Link]

-

IEDB Analysis Resource. (2022). Predicting the Success of Fmoc-Based Peptide Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Substitutions of the phenylalanine at position 3. Retrieved from [Link]

-

Obkircher, M., et al. (2011). Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu. Journal of Peptide Science, 17(9), 657-662. Retrieved from [Link]

Sources

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chempep.com [chempep.com]

- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. peptide.com [peptide.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Fmoc-Phe-OH, 35661-40-6 | BroadPharm [broadpharm.com]

- 12. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]

- 13. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Technical Guide: 3-Cyanophenylalanine in Next-Generation Peptide Design

[1]

Executive Summary

3-Cyanophenylalanine (3-CN-Phe) represents a high-utility non-canonical amino acid (ncAA) that bridges the gap between structural mimicry and functional interrogation.[1] Unlike its para-substituted counterpart (4-CN-Phe), the meta-substitution of the nitrile group in 3-CN-Phe offers a unique geometric vector for sensing local electrostatic fields and engaging in site-specific interactions without significantly perturbing the native peptide fold.[1]

This guide details the physicochemical properties, spectroscopic applications, and synthetic integration of 3-CN-Phe. It is designed for biochemists and medicinal chemists seeking to leverage this residue for conformational analysis , electric field mapping , and enhanced ligand binding .

Part 1: Physicochemical & Spectroscopic Profile[1]

The utility of 3-CN-Phe stems from the cyano (nitrile) group, which acts as a dual-modal probe (Fluorescence and Infrared) while maintaining steric compatibility with Phenylalanine (Phe) and Tyrosine (Tyr).[1]

Structural & Electronic Properties[1]

-

Steric Profile: 3-CN-Phe is isosteric to Tyr, allowing substitution with minimal steric clash.[1] The nitrile group is small (~40 ų) and linear.

-

Electronic Nature: The nitrile group is electron-withdrawing, altering the quadrupole moment of the phenyl ring. It serves as a weak hydrogen bond acceptor (approx. 40% the strength of a carbonyl), which can be exploited for specific ligand-receptor interactions.

-

Solubility: The intermediate polarity of the cyano group improves water solubility compared to Phe, aiding the handling of hydrophobic peptide sequences.

Spectroscopic Signatures

-

Fluorescence:

-